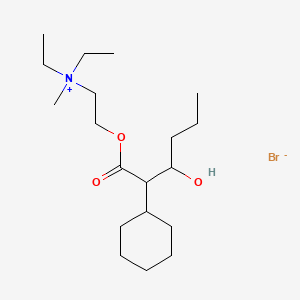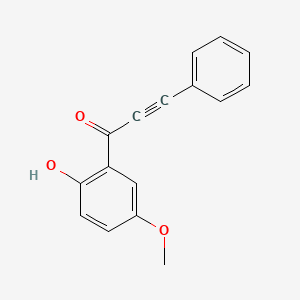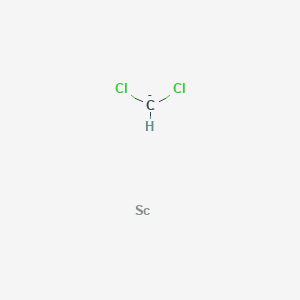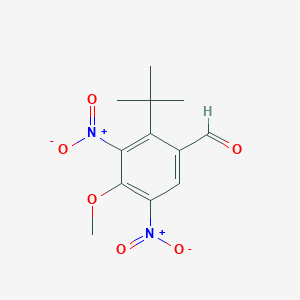
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a tert-butyl group, a methoxy group, and two nitro groups attached to a benzene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde typically involves the nitration of 2-tert-Butyl-4-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous nitration process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-tert-Butyl-4-methoxy-3,5-dinitrobenzoic acid.
Reduction: 2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-methoxybenzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
2-tert-Butyl-4-methoxy-3,5-diaminobenzaldehyde: Contains amino groups instead of nitro groups, which can lead to different reactivity and biological activity.
3,5-Di-tert-butyl-4-hydroxyanisole: Contains hydroxyl and methoxy groups, used as an antioxidant.
Uniqueness
2-tert-Butyl-4-methoxy-3,5-dinitrobenzaldehyde is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
99758-81-3 |
|---|---|
Molekularformel |
C12H14N2O6 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-tert-butyl-4-methoxy-3,5-dinitrobenzaldehyde |
InChI |
InChI=1S/C12H14N2O6/c1-12(2,3)9-7(6-15)5-8(13(16)17)11(20-4)10(9)14(18)19/h5-6H,1-4H3 |
InChI-Schlüssel |
KBGHHGBOKIJJRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=C(C=C1C=O)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


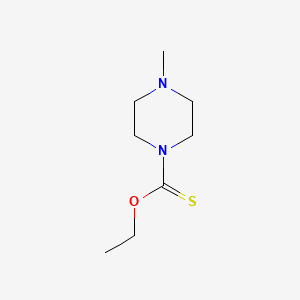
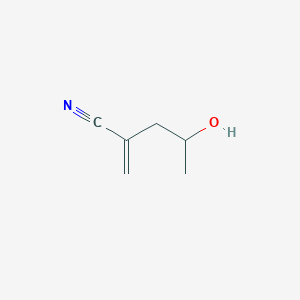

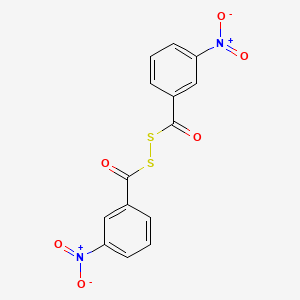

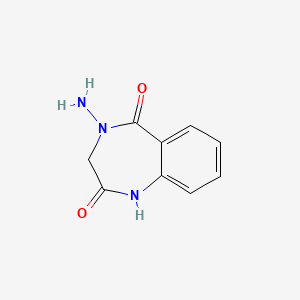
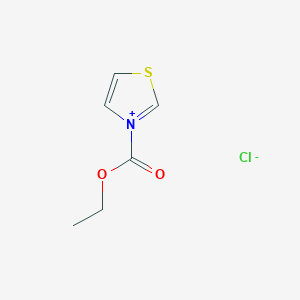
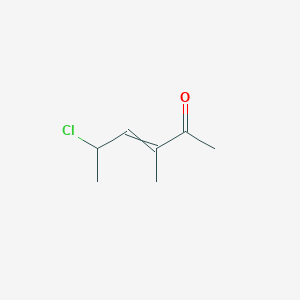
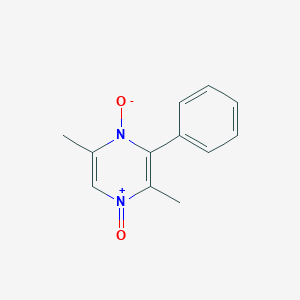
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

